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Compound of Interest

Compound Name: (R,S)-Montelukast Bis-sulfide

CAS No.: 1187586-61-3

Cat. No.: B580099

Get Quote

Technical Guide for API Process Development and Quality Control

Executive Summary
In the synthesis and stability profiling of Montelukast Sodium, the Michael Adduct impurities

represent a critical quality attribute (CQA) due to their formation via the nucleophilic addition of

the mercaptomethyl cyclopropane acetic acid (MCAA) side chain to the styryl moiety of the

parent drug. Unlike simple degradation products, these impurities are bis-sulfides (MW 732.39

Da) that introduce a second chiral center, generating a pair of diastereomers: the (R,R)-isomer

and the (R,S)-isomer.

This guide provides a definitive technical framework for the mechanistic understanding,

chromatographic separation, and structural identification of these isomers, ensuring

compliance with EP (Impurities D & E) and USP (Related Compounds C & D) standards.

Molecular Architecture & Mechanistic Origin
The Chemical Identity
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The "Michael Adduct" in Montelukast analysis refers to the product formed when the thiol side

chain (MCAA) undergoes a Michael-type addition to the conjugated vinyl-quinoline system of

the Montelukast molecule.

Parent Molecule: Montelukast (MW 586.[1]2) contains a styryl linker (trans-alkene)

connecting the quinoline and phenyl rings.

Reaction: Under basic conditions or in the presence of excess thiol during the coupling step,

a second equivalent of MCAA attacks the

-carbon of the alkene (relative to the phenyl ring).

Resultant Structure: A bis-sulfide compound with two MCAA chains.

Chirality: The addition saturates the double bond, creating a new chiral center at the benzylic

position relative to the phenyl ring. Since the original Montelukast scaffold is fixed in the (R)

configuration, this creates two diastereomers: (1R, 1'R) and (1R, 1'S).

Mechanistic Pathway
The formation is driven by the nucleophilicity of the thiolate anion and the electrophilic nature of

the styryl-quinoline conjugated system.
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Figure 1: Mechanistic pathway of Montelukast Michael Adduct formation showing the genesis

of diastereomers.

Isomer Identification & Pharmacopeial Mapping
Accurate identification requires mapping the specific diastereomer to its pharmacopeial

designation. The elution order is critical for QC release testing.

Comparative Data Table
Attribute (R,R)-Isomer (R,S)-Isomer

EP Designation Impurity D Impurity E

USP Designation Related Compound C Related Compound D

CAS Number 1187586-61-3 1187586-58-8

Chemical Name

1-[[[(1R)-1-[3-[(1R)-1-[[[1-

(Carboxymethyl)cyclopropyl]m

ethyl]thio]-2-(7-chloro-2-

quinolinyl)ethyl]phenyl]...

1-[[[(1R)-1-[3-[(1S)-1-[[[1-

(Carboxymethyl)cyclopropyl]m

ethyl]thio]-2-(7-chloro-2-

quinolinyl)ethyl]phenyl]...[1][2]

[3][4][5][6]

Molecular Weight 732.39 Da 732.39 Da

Relative Retention Time (RRT)
~1.04 - 1.15 (Method

Dependent)

~1.35 - 1.45 (Method

Dependent)

Key MS Fragment
m/z 733

587 (Loss of MCAA)

m/z 733

587 (Loss of MCAA)

Note: RRT values are approximate and depend heavily on the specific C18 column and

gradient used. The (R,R) isomer typically elutes closer to the parent peak than the (R,S)

isomer.

Analytical Protocol: Separation and Identification
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To resolve the critical pair (Parent vs. Michael Adducts) and separate the diastereomers from

each other, a high-resolution RP-HPLC method is required. The following protocol is self-

validating through resolution checks.

Chromatographic Conditions (Recommended)
Column: C18, 250 x 4.6 mm, 3-5 µm (e.g., Waters Symmetry or equivalent).

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Acidic pH suppresses silanol

interactions).

Mobile Phase B: Acetonitrile (ACN).

Gradient:

T=0: 60% B

T=20: 90% B

T=30: 90% B

Flow Rate: 1.0 - 1.5 mL/min.

Detection: UV at 225 nm (max absorption) and 280 nm.

Mass Spectrometry: ESI Positive Mode (for structural confirmation).

Step-by-Step Identification Workflow
System Suitability Preparation:

Prepare a solution containing Montelukast Sodium (1 mg/mL) spiked with pure Impurity D

and Impurity E standards (0.1% each).

Success Criterion: Resolution (

) between Montelukast and Impurity D must be > 1.5. Resolution between Impurity D and
Impurity E must be > 2.0.
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Sample Analysis:

Inject the test sample.

Observe peaks in the RRT 1.05–1.50 region.

MS Confirmation (Triple Quad or Q-TOF):

Target Parent Ion: m/z 733.2 [M+H]+.

Perform MS/MS on m/z 733.

Diagnostic Transition: Look for the daughter ion m/z 586/587 (Montelukast cation) formed

by the retro-Michael cleavage of the labile MCAA group in the collision cell. This confirms

the "Adduct" structure.[5]
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Figure 2: Analytical workflow for the definitive identification of Michael Adduct isomers.

Control Strategy
Preventing the formation of Michael Adducts is more efficient than downstream purification.

Stoichiometry Control: Strictly limit the equivalents of the thiol side chain (MCAA) during the

coupling reaction. A ratio of 1.05–1.10 eq is optimal; >1.2 eq significantly increases adduct

formation.

Reaction Quenching: The Michael addition is often reversible or slow. Prompt quenching of

the reaction mixture once the mesylate precursor is consumed prevents the "over-reaction"

of the thiol with the product.

pH Management: While basic conditions are required for the coupling, excessively high pH

(>12) promotes the deprotonation of the benzylic position, facilitating the Michael addition

mechanism. Maintain pH 9–10.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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